2-Iodo-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Iodo-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a benzaldehyde derivative, characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: The major product is 2-Iodo-4-(trifluoromethyl)benzoic acid.
Reduction Products: The major product is 2-Iodo-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the aldehyde group.
2-Iodo-5-(trifluoromethyl)benzaldehyde: Similar structure with the iodine atom at a different position.
4-(Trifluoromethyl)benzaldehyde: Lacks the iodine atom but has the same trifluoromethyl and aldehyde groups.
Uniqueness
2-Iodo-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the iodine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXQINPERBCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731605 | |
Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873006-01-0 | |
Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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